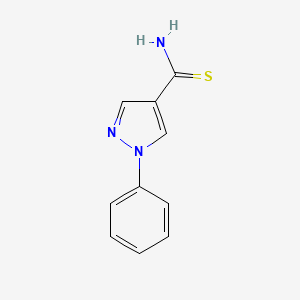

1-phenyl-1H-pyrazole-4-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-1H-pyrazole-4-carbothioamide is a compound with the CAS Number: 54906-38-6 . It has a molecular weight of 203.27 and its IUPAC name is 1-phenyl-1H-pyrazole-4-carbothioamide . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

A new protocol has been designed for the synthesis of novel pyrazole-4-carbothioamide by the reaction of pyrazole-4-carbonitrile using thioacetamide in the presence of Amberlyst-15 as a catalyst in ethanol . Various methods are adopted for the synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbothioamides such as Amberlyst-15 method, Citric acid method, BF3-Etherate method and Dowex DR-2030 method .Molecular Structure Analysis

The InChI code for 1-phenyl-1H-pyrazole-4-carbothioamide is 1S/C10H9N3S/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H, (H2,11,14) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

1-Phenyl-1H-pyrazole-4-carbothioamide has a melting point of 178-180 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique

- Antiparasitic Activity : Research has explored the antileishmanial and antimalarial properties of 1-phenyl-1H-pyrazole-4-carbothioamide. In particular, compound 13 demonstrated potent in vitro antipromastigote activity against Leishmania parasites . Further studies could investigate its mechanism of action and potential as a therapeutic agent.

- Functional Materials : The unique structure of 1-phenyl-1H-pyrazole-4-carbothioamide makes it an interesting candidate for designing functional materials. Researchers have explored its use in organic electronics, sensors, and optoelectronic devices. Its π-conjugated system and sulfur-containing group contribute to its electronic properties.

- Enzyme Inhibition : Molecular simulations have suggested that compound 13 interacts favorably with the active site of LmPTR1 (a Leishmania enzyme), potentially inhibiting its function. Understanding the binding interactions could guide drug design efforts .

Medicinal Chemistry

Material Science

Biological Studies

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

Pyrazole derivatives, the class of compounds to which it belongs, are known to have a broad spectrum of biological activities

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The specific interactions of 1-phenyl-1H-pyrazole-4-carbothioamide with its targets remain to be elucidated.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological effects

Result of Action

One study suggests that a related compound exhibits potent in vitro antipromastigote activity

Propriétés

IUPAC Name |

1-phenylpyrazole-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSFBUOSEDGEGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-1H-pyrazole-4-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2812296.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2812300.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)

![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2812305.png)

![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/no-structure.png)

![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2812309.png)

![4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine](/img/structure/B2812310.png)

![1-[(4-Methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2812315.png)